molecular formula C22H19BrFN3O3S B297575 N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide

N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide

Cat. No. B297575
M. Wt: 504.4 g/mol
InChI Key: NMJDFJZJOMGUKA-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide, also known as BB-94, is a potent inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play a crucial role in tissue remodeling, wound healing, and various pathological conditions such as cancer, arthritis, and cardiovascular diseases. BB-94 has been extensively studied for its potential therapeutic applications in these diseases.

Mechanism of Action

N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide inhibits MMPs by binding to the active site of the enzyme and preventing the cleavage of extracellular matrix proteins. MMPs are involved in the degradation of collagen, elastin, and other proteins in the extracellular matrix, which are essential for tissue remodeling and repair. By inhibiting MMPs, N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide can prevent tissue damage and promote tissue repair in various pathological conditions.
Biochemical and Physiological Effects:
N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects, depending on the disease model and the dose used. In cancer, N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide can inhibit tumor growth, angiogenesis, and metastasis by reducing the activity of MMPs. In arthritis, N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide can reduce joint destruction and inflammation by inhibiting the degradation of cartilage and bone. In cardiovascular diseases, N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide can reduce plaque formation and improve vascular function by inhibiting the remodeling of blood vessels.

Advantages and Limitations for Lab Experiments

N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has several advantages for lab experiments, including its high potency, specificity, and selectivity for MMPs. N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide can be used to study the role of MMPs in various pathological conditions and to evaluate the potential therapeutic applications of MMP inhibitors. However, N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide also has some limitations, including its low solubility in water and its potential toxicity at high doses. Careful dose optimization and toxicity studies are necessary to ensure the safety and efficacy of N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide in lab experiments.

Future Directions

There are several future directions for the study of N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide and MMP inhibitors. One direction is the development of more potent and selective MMP inhibitors with improved pharmacokinetic properties and reduced toxicity. Another direction is the evaluation of MMP inhibitors in combination with other therapies, such as chemotherapy, radiation therapy, and immunotherapy, for the treatment of cancer. Finally, the role of MMPs in other pathological conditions, such as neurodegenerative diseases, respiratory diseases, and infectious diseases, should be further investigated to identify new therapeutic targets for MMP inhibitors.

Synthesis Methods

N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide can be synthesized by reacting N-(4-bromobenzyl)-N-(2-hydroxyethyl)benzenesulfonamide with 2-(2-fluorobenzylidene)hydrazinecarboxamide in the presence of triethylamine and acetic anhydride. The reaction yields N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide as a yellow solid with a purity of over 98%. The synthesis method has been optimized for large-scale production of N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide for research purposes.

Scientific Research Applications

N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer, arthritis, and cardiovascular diseases. In cancer, MMPs play a crucial role in tumor invasion, angiogenesis, and metastasis. N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has been shown to inhibit tumor growth and metastasis in various preclinical models of cancer. In arthritis, MMPs are involved in the degradation of cartilage and bone, leading to joint damage. N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has been shown to reduce joint destruction and inflammation in animal models of arthritis. In cardiovascular diseases, MMPs are involved in the remodeling of blood vessels and the development of atherosclerosis. N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has been shown to reduce plaque formation and improve vascular function in animal models of atherosclerosis.

properties

Product Name

N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide

Molecular Formula

C22H19BrFN3O3S

Molecular Weight

504.4 g/mol

IUPAC Name

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H19BrFN3O3S/c23-19-12-10-17(11-13-19)15-27(31(29,30)20-7-2-1-3-8-20)16-22(28)26-25-14-18-6-4-5-9-21(18)24/h1-14H,15-16H2,(H,26,28)/b25-14+

InChI Key

NMJDFJZJOMGUKA-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)N/N=C/C3=CC=CC=C3F

SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NN=CC3=CC=CC=C3F

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NN=CC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.